molecular formula C8H22ClNSi B13470839 Methyl[4-(trimethylsilyl)butyl]aminehydrochloride CAS No. 2913242-03-0

Methyl[4-(trimethylsilyl)butyl]aminehydrochloride

Cat. No.: B13470839
CAS No.: 2913242-03-0
M. Wt: 195.80 g/mol
InChI Key: KPLOFSAKTUOUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is an organic compound that features a trimethylsilyl group attached to a butyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride typically involves the reaction of 4-(trimethylsilyl)butylamine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4-(trimethylsilyl)butylamine} + \text{methyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[4-(trimethylsilyl)butyl]aminehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and trimethylsilanol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens or other nucleophiles can be used to replace the trimethylsilyl group.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Substitution: Various substituted amines.

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced forms of the amine group.

    Hydrolysis: Amine and trimethylsilanol.

Scientific Research Applications

Methyl[4-(trimethylsilyl)butyl]aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl[4-(trimethylsilyl)butyl]aminehydrochloride involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the amine site. The compound can also participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.

    Trimethylsilyl Ethanol: Utilized as a reagent in chemical reactions.

    Trimethylsilyl Acetylene: Employed in the synthesis of complex organic molecules.

Uniqueness

Methyl[4-(trimethylsilyl)butyl]aminehydrochloride is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group with a butylamine chain

Properties

CAS No.

2913242-03-0

Molecular Formula

C8H22ClNSi

Molecular Weight

195.80 g/mol

IUPAC Name

N-methyl-4-trimethylsilylbutan-1-amine;hydrochloride

InChI

InChI=1S/C8H21NSi.ClH/c1-9-7-5-6-8-10(2,3)4;/h9H,5-8H2,1-4H3;1H

InChI Key

KPLOFSAKTUOUCR-UHFFFAOYSA-N

Canonical SMILES

CNCCCC[Si](C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.